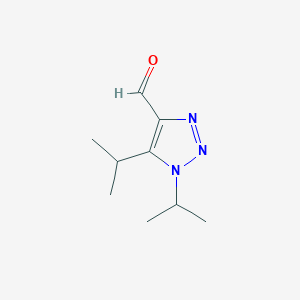
(3-Cyclobutylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclobutylfuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclobutylfuran-2-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a furan derivative with a cyclobutyl group with a boronic ester under controlled conditions. The reaction is usually performed at low temperatures to prevent over-alkylation and ensure the formation of the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclobutylfuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Coupled products with various organic groups.
Scientific Research Applications
(3-Cyclobutylfuran-2-yl)boronic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Cyclobutylfuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with another organic moiety, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Furanylboronic acid
Uniqueness
(3-Cyclobutylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which combines the reactivity of the furan ring with the steric effects of the cyclobutyl group. This unique structure can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(3-cyclobutylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChI Key |
CFSSHZNFAQLLJI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C2CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



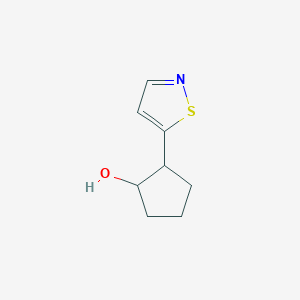
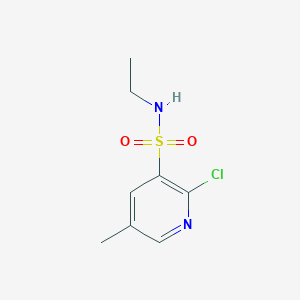
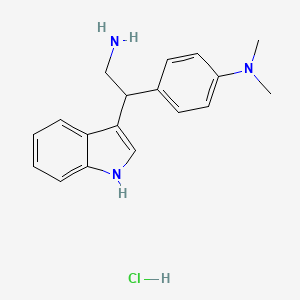
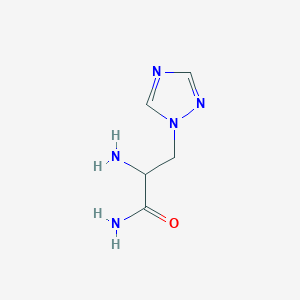
![7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318654.png)
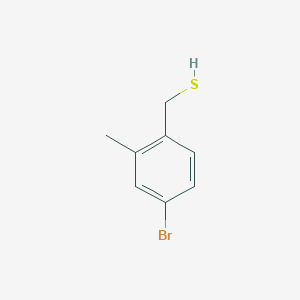
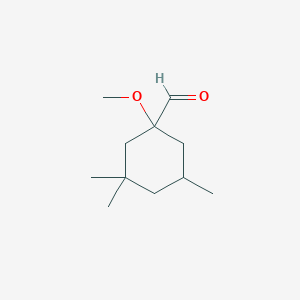
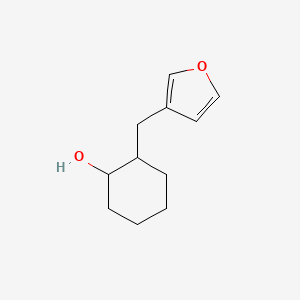
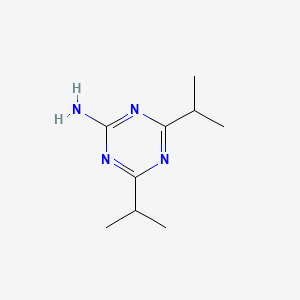
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)


